Diethyl 1,4-phenylenebiscarbamate

Description

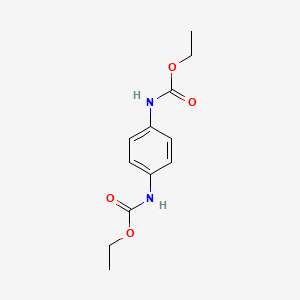

Structure

2D Structure

Properties

IUPAC Name |

ethyl N-[4-(ethoxycarbonylamino)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTZQFJKYDXBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282884 | |

| Record name | diethyl 1,4-phenylenebiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5466-93-3 | |

| Record name | NSC28606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 1,4-phenylenebiscarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Diethyl 1,4 Phenylenebiscarbamate

Classical Synthetic Pathways to N,N′-Disubstituted 1,4-Phenylenebiscarbamates

Classical methods for the synthesis of carbamates, including biscarbamates, have traditionally relied on established, though often hazardous, reagents and reaction types.

Phosgene-Mediated Approaches and Derivatives

The reaction of diamines with phosgene (B1210022) or its derivatives, such as ethyl chloroformate, represents a conventional and direct route to carbamates. In the context of Diethyl 1,4-phenylenebiscarbamate, this would hypothetically involve the reaction of p-phenylenediamine (B122844) with two equivalents of ethyl chloroformate. The reaction would likely proceed in the presence of a base to neutralize the hydrochloric acid byproduct.

Hypothetical Reaction Scheme:

While this method is direct, the high toxicity of phosgene and its derivatives necessitates stringent safety precautions and has driven the search for alternative, safer synthetic routes.

Non-Phosgene Routes: Carbonylation and Carbon Dioxide Fixation Strategies

In an effort to avoid hazardous reagents, non-phosgene routes have been developed. These often involve the use of less toxic carbonyl sources. The direct carbonylation of p-phenylenediamine with carbon monoxide and ethanol (B145695) in the presence of a suitable catalyst and oxidant is a potential pathway. Another approach could involve the reaction of p-phenylenediamine with diethyl carbonate. This reaction is typically catalyzed by a base or a Lewis acid and often requires elevated temperatures to proceed efficiently.

The fixation of carbon dioxide is a greener alternative. This could be a two-step process where p-phenylenediamine first reacts with CO₂ to form a carbamic acid intermediate, which is then esterified with ethanol. However, the direct synthesis from diamines, CO₂, and alcohols often faces challenges with selectivity and yield.

Transesterification Reactions for Carbamate (B1207046) Formation

Transesterification, or more accurately, transcarbamation, offers another potential route. This would involve the reaction of p-phenylenediamine with an existing carbamate, such as ethyl carbamate, in the presence of a catalyst. The reaction would proceed by the displacement of ammonia (B1221849) by the diamine. The equilibrium of this reaction often needs to be driven towards the product side, for instance, by removing the ammonia byproduct.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has focused on developing more efficient and environmentally benign methods, often employing catalysis.

Transition Metal-Catalyzed Syntheses (e.g., Reductive N-Carbonylation of Dinitroarenes)

A promising advanced route is the reductive N-carbonylation of 1,4-dinitrobenzene. In this one-pot reaction, the nitro groups are reduced in the presence of a carbon monoxide source and ethanol, with a transition metal catalyst, typically based on palladium or rhodium, facilitating both the reduction and the subsequent carbonylation to form the biscarbamate. This method avoids the direct handling of the diamine, which can be prone to oxidation.

Hypothetical Reaction Scheme:

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, this would entail the use of non-toxic reagents, renewable feedstocks, and catalytic methods with high atom economy. The previously mentioned non-phosgene routes, such as the reaction with diethyl carbonate (a greener reagent than phosgene) and the reductive carbonylation of dinitroarenes (which avoids the use of the diamine directly), align with green chemistry principles. Further development in this area would focus on using biodegradable solvents, energy-efficient reaction conditions (e.g., lower temperatures and pressures), and highly efficient and recyclable catalysts.

While these synthetic strategies are theoretically applicable to the formation of this compound, the lack of specific studies on this compound means that detailed experimental conditions, catalyst selection, and yield data remain to be established through dedicated research.

Flow Chemistry and Continuous Synthesis of this compound

The adaptation of batch synthetic procedures for this compound to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. While specific literature on the flow synthesis of this exact molecule is limited, the principles of continuous processing for carbamate synthesis are well-established and can be logically extended.

A plausible continuous flow process for this compound would typically involve the reaction of 1,4-phenylenediamine with an excess of ethyl chloroformate in the presence of a base. A schematic of a potential flow setup is depicted below.

Conceptual Flow Reactor Setup:

A typical flow chemistry setup would consist of multiple channels feeding the reactants into a microreactor or a packed-bed reactor.

Reagent Delivery: Syringe pumps or mass flow controllers would be used to precisely deliver streams of 1,4-phenylenediamine dissolved in a suitable solvent (e.g., tetrahydrofuran (B95107) or dichloromethane), ethyl chloroformate, and a base (e.g., triethylamine (B128534) or an immobilized base).

Mixing: The reactant streams would converge at a T-mixer or a more sophisticated micromixer to ensure rapid and efficient mixing.

Reactor: The mixed stream would then enter a heated coil or a packed-bed reactor. The reactor's temperature, pressure, and residence time can be precisely controlled to optimize the reaction. The use of a packed-bed reactor containing a scavenger resin could facilitate the in-line removal of by-products, such as triethylamine hydrochloride.

Quenching and Collection: The product stream exiting the reactor could be quenched by introducing a stream of water or a suitable quenching agent. The product would then be collected for downstream purification.

Advantages of a Flow Approach:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous reagents like ethyl chloroformate.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more uniform reaction conditions and potentially higher yields and purities.

Precise Process Control: Key reaction parameters such as temperature, pressure, and residence time can be accurately controlled, enabling fine-tuning of the reaction for optimal performance.

Scalability: Scaling up production in a flow system often involves running the system for longer periods or using parallel reactor lines, which is generally more straightforward than scaling up batch reactors.

The table below outlines a hypothetical comparison of batch versus flow synthesis for this compound based on general principles of carbamate synthesis.

| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Proposed) |

| Reaction Time | Several hours | Minutes |

| Temperature Control | Potential for hotspots | Precise and uniform |

| Mixing | Dependent on stirring efficiency | Rapid and efficient micromixing |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Requires larger reactors | Achieved by continuous operation |

| By-product Removal | Post-reaction workup | Potential for in-line scavenging |

Purity and Yield Optimization Strategies

Optimizing the purity and yield of this compound is crucial for its intended applications. Several strategies can be employed during both batch and flow synthesis to achieve this.

Control of Stoichiometry: The molar ratio of reactants plays a critical role. An excess of ethyl chloroformate is typically used to ensure complete conversion of the diamine. However, a large excess can lead to the formation of side products and complicate purification. Careful optimization of the stoichiometry is therefore essential.

Base Selection: The choice of base is important for neutralizing the hydrochloric acid generated during the reaction. Tertiary amines like triethylamine are commonly used. In a flow system, an immobilized base or a scavenger resin can be employed to simplify purification by eliminating the need for a liquid-liquid extraction to remove the hydrochloride salt.

Solvent Effects: The reaction is typically carried out in aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile. The choice of solvent can influence the solubility of reactants and products, as well as the reaction rate.

Temperature and Residence Time (in Flow Synthesis): In a continuous flow setup, temperature and residence time are key parameters that can be precisely controlled to maximize the yield of the desired product while minimizing the formation of impurities. A design of experiments (DoE) approach can be used to systematically explore the parameter space and identify the optimal conditions.

Purification Techniques:

Crystallization: this compound is a solid at room temperature, making crystallization an effective method for purification. The crude product can be recrystallized from a suitable solvent or solvent mixture to remove unreacted starting materials and by-products.

Chromatography: For higher purity requirements, column chromatography using silica (B1680970) gel can be employed.

In-line Purification in Flow Chemistry: Flow chemistry offers the potential for integrated, in-line purification. This can involve passing the product stream through a column containing a scavenger resin to remove excess reagents or by-products, or employing continuous crystallization techniques.

A study on the synthesis of other biscarbamates reported yields ranging from 10-70% with purities of ≥95% after purification. nih.gov These results highlight the importance of optimizing the reaction and purification conditions for each specific derivative.

Stereochemical Considerations in Related Biscarbamate Syntheses

While this compound itself is an achiral molecule, the principles of stereochemistry become highly relevant in the synthesis of related chiral biscarbamates. The introduction of stereocenters into the diamine backbone or the alcohol portion of the carbamate can lead to the formation of diastereomers or enantiomers.

For instance, if a chiral diamine is used as a starting material, the resulting biscarbamate will also be chiral. In such cases, controlling the stereochemical outcome of the synthesis is critical.

Use of Chiral Auxiliaries: When starting from achiral precursors, chiral auxiliaries can be employed to induce stereoselectivity. The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of the reaction, and is then removed.

Enantioselective Catalysis: The use of chiral catalysts is another powerful strategy for achieving stereocontrol. While specific examples for biscarbamate synthesis are not abundant in the literature, enantioselective methods for the synthesis of other carbamates have been developed and could potentially be adapted.

Advanced Spectroscopic and Structural Elucidation of Diethyl 1,4 Phenylenebiscarbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of Diethyl 1,4-phenylenebiscarbamate. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively, within the molecule.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and phenyl groups. The aromatic protons on the central phenylene ring typically appear as a singlet, indicating their chemical equivalence due to the symmetrical nature of the molecule. The ethyl group protons present as a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) groups, respectively, due to spin-spin coupling. The N-H protons of the carbamate (B1207046) linkages give rise to a distinct signal, the chemical shift of which can be sensitive to solvent and concentration.

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon of the carbamate, the aromatic carbons, and the carbons of the ethyl group. The symmetry of the molecule simplifies the spectrum, with fewer signals than would be expected for an asymmetrical analogue.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | Phenyl (C-H) | ~7.3 | ~120 |

| 2 | Phenyl (C-N) | - | ~135 |

| 3 | Carbonyl (C=O) | - | ~154 |

| 4 | Methylene (O-CH₂) | ~4.1 (quartet) | ~61 |

| 5 | Methyl (CH₃) | ~1.2 (triplet) | ~15 |

| 6 | Amine (N-H) | ~9.6 (singlet) | - |

To unequivocally assign these resonances and understand the connectivity within the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a cross-peak between the methylene quartet and the methyl triplet would be observed, confirming their adjacency in the ethyl group. sdsu.edu The absence of other correlations for the aromatic and N-H protons would support their isolated spin systems. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu It allows for the direct assignment of the ¹³C signals based on their attached protons. For instance, the aromatic proton signal will correlate with the aromatic C-H carbon signal, the methylene proton quartet with the O-CH₂ carbon, and the methyl proton triplet with the CH₃ carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms, which is crucial for piecing together the molecular skeleton. sdsu.edu Key correlations for this compound would include:

The N-H proton correlating to the carbonyl carbon and the aromatic C-N carbon.

The aromatic protons correlating to the adjacent aromatic C-N carbon and the carbonyl carbon.

The methylene protons (O-CH₂) correlating to the carbonyl carbon and the methyl carbon.

These multidimensional experiments provide a robust and definitive confirmation of the molecular structure of this compound.

While solution-state NMR provides information on the time-averaged conformation of the molecule, solid-state NMR (ssNMR) can elucidate the structure and packing of this compound in its crystalline form. In the solid state, molecules are in fixed orientations, leading to broad spectral lines due to anisotropic interactions like chemical shift anisotropy and dipolar coupling. Techniques such as Magic Angle Spinning (MAS) and Cross-Polarization (CP) are used to overcome these challenges and obtain high-resolution spectra.

CP/MAS ¹³C ssNMR can reveal the presence of different polymorphs (different crystalline forms) of the compound, as distinct packing arrangements would result in different chemical shifts for the carbon atoms. This technique is highly sensitive to the local electronic environment and can provide insights into intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, within the crystal lattice.

Vibrational Spectroscopy for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful method for identifying functional groups and probing non-covalent interactions.

The FT-IR spectrum of this compound provides a molecular fingerprint, with characteristic absorption bands corresponding to the vibrations of its functional groups. Key vibrational modes include:

N-H Stretching: A prominent band typically appears in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the carbamate group. The position and shape of this band can indicate the extent of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is characteristic of the carbonyl (C=O) group in the carbamate linkage. This is often referred to as the "Amide I" band.

N-H Bending and C-N Stretching: The "Amide II" band, resulting from a combination of N-H bending and C-N stretching, is typically found around 1520-1550 cm⁻¹.

C-O Stretching: Stretching vibrations of the C-O bonds in the carbamate ester group appear in the 1200-1250 cm⁻¹ region.

Aromatic C=C Bending: Vibrations corresponding to the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ region.

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amine | 3300 - 3400 |

| Aromatic C-H Stretch | Phenyl | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl | 2850 - 2980 |

| C=O Stretch (Amide I) | Carbonyl | 1700 - 1730 |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1520 - 1550 |

| C-O Stretch | Ester | 1200 - 1250 |

| Aromatic C=C Bend | Phenyl | 1450 - 1600 |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy is particularly useful for characterizing the vibrations of the carbon skeleton.

Key features in the Raman spectrum would include:

Aromatic Ring Vibrations: The symmetric "ring-breathing" vibration of the para-substituted benzene ring gives a strong, characteristic Raman signal, typically around 800-850 cm⁻¹. Other aromatic C=C stretching vibrations are also prominent.

C=O Stretching: The carbonyl stretch is also visible in the Raman spectrum, though it is often less intense than in the FT-IR spectrum.

Symmetric C-H Stretching: The symmetric stretching modes of the methyl and methylene groups are readily observed.

Comparing the FT-IR and Raman spectra can help in assigning vibrational modes based on the principle of mutual exclusion for centrosymmetric molecules, providing deeper insight into the molecular symmetry and intermolecular forces.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns.

Using an ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized. In ESI, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Under EI conditions or through tandem mass spectrometry (MS/MS) experiments, the molecular ion undergoes fragmentation. The analysis of these fragment ions provides a roadmap of the molecule's structure. Common fragmentation pathways for esters and amides are well-established. libretexts.org For this compound, expected fragmentation could include:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen or oxygen atoms. Loss of an ethoxy radical (•OCH₂CH₃) from the carbamate group is a likely fragmentation pathway.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the ethyl chain could be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene).

Cleavage of the Carbamate Bond: The C-N bond or the O-C(O) bond could cleave, leading to characteristic fragment ions corresponding to the phenylene diamine and ethyl chloroformate moieties or their derivatives.

By piecing together the observed fragment ions, the connectivity of the molecule can be confirmed, corroborating the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.

For this compound (C₁₂H₁₆N₂O₄), the theoretical monoisotopic mass can be calculated with high precision. This value serves as a benchmark for experimental determination via HRMS. The expected monoisotopic mass is 252.1110 g/mol . chemspider.com An HRMS analysis, likely employing a technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that closely matches this theoretical value, typically within a few parts per million (ppm).

Interactive Data Table: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Monoisotopic Mass | 252.111007 u |

| Average Mass | 252.270 u |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The average mass is the weighted average of all naturally occurring isotopes of the elements in the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

While HRMS provides the elemental formula, Tandem Mass Spectrometry (MS/MS) offers deeper structural insights by probing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion (or a protonated/adduct form) of this compound would be isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

Based on the structure of this compound, several characteristic fragmentation pathways could be anticipated. These pathways are crucial for confirming the connectivity of the atoms within the molecule. Likely fragmentation points would be the ester and amide bonds of the carbamate functional groups.

Anticipated Fragmentation Pathways:

Loss of an ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the loss of 45 Da.

Loss of ethanol (B145695) (-CH₃CH₂OH): A rearrangement followed by the loss of ethanol (46 Da) is a common fragmentation pathway for ethyl esters.

Cleavage of the carbamate bond: Fragmentation could occur at the N-C(O) bond or the O-C(O) bond, leading to various characteristic fragments.

Cleavage of the phenylene-nitrogen bond: This would separate the molecule into fragments containing the aromatic ring and the carbamate side chains.

The precise masses of these fragment ions, as determined by HRMS in an MS/MS experiment, would provide strong evidence for the proposed structure of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

While specific crystallographic data for this compound is not publicly available as of the last update, a hypothetical analysis based on its structure can be outlined.

Analysis of Unit Cell Parameters and Space Group

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would yield the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the systematic absences of certain reflections, would allow for the determination of the crystal system and the space group. The space group describes the symmetry elements present in the crystal structure. Given the symmetry of the molecule itself (a central phenyl ring with identical substituents at positions 1 and 4), it is plausible that the molecule could reside on a crystallographic symmetry element, such as a center of inversion.

Interactive Data Table: Hypothetical Crystallographic Data Outline

| Parameter | Description | Expected Information |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). | Determined from unit cell parameters. |

| Space Group | The set of symmetry operations for the crystal. | Determined from reflection conditions. |

| a, b, c (Å) | The lengths of the unit cell axes. | Precise values from diffraction data. |

| α, β, γ (°) | The angles between the unit cell axes. | Precise values from diffraction data. |

| V (ų) | The volume of the unit cell. | Calculated from unit cell parameters. |

| Z | The number of molecules per unit cell. | Determined from density and unit cell volume. |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The packing of molecules in a crystal is dictated by non-covalent interactions. For this compound, two primary types of intermolecular interactions are expected to be significant: hydrogen bonding and π-stacking.

Hydrogen Bonding: The carbamate groups contain hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen, C=O, and the ester oxygen, O-C₂H₅). It is highly probable that N-H···O=C hydrogen bonds would be a dominant feature in the crystal packing, linking molecules together into chains, sheets, or more complex three-dimensional networks. The geometry of these hydrogen bonds (donor-acceptor distance and angle) would be precisely determined from the crystal structure.

The interplay of these hydrogen bonding and π-stacking interactions would ultimately define the supramolecular architecture of this compound in the solid state.

Computational and Theoretical Chemistry Studies on Diethyl 1,4 Phenylenebiscarbamate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations can predict molecular geometry, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. researchgate.net For Diethyl 1,4-phenylenebiscarbamate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Once the optimized geometry is obtained, further DFT calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies (IR and Raman) can be calculated and compared with experimental spectra to confirm the structure and identify characteristic vibrational modes. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be computed to aid in the interpretation of experimental NMR data. nih.gov Time-dependent DFT (TD-DFT) can also be used to simulate UV-Vis electronic spectra, providing information about the electronic transitions within the molecule. nih.gov

Table 1: Illustrative DFT-Calculated Properties for this compound (Hypothetical Data)

| Property | Calculated Value (Hypothetical) |

| Total Energy | -1250.45 Hartrees |

| Dipole Moment | 2.5 Debye |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations. Actual values would require specific computational studies.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic information. These calculations would be valuable for obtaining a precise understanding of the stability of different conformers of this compound and for calculating reaction energies if the molecule were involved in chemical transformations. Due to their high computational cost, these methods are often used for smaller molecules or to benchmark the results from less expensive methods like DFT.

Conformation Analysis and Potential Energy Surfaces

The flexibility of the diethyl carbamate (B1207046) groups attached to the central phenylene ring suggests that this compound can adopt multiple conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.gov

A potential energy surface (PES) scan would be a key computational technique. This involves systematically changing specific dihedral angles within the molecule (e.g., the rotation around the N-C and O-C bonds of the carbamate groups) and calculating the energy at each step. This process maps out the energy landscape of the molecule, identifying low-energy conformers (stable structures) and the energy barriers that separate them. eurjchem.com The results of such an analysis can reveal the most likely shapes the molecule will adopt in different environments. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Anti-Anti | 180°, 180° | 0.00 | 75 |

| Syn-Anti | 0°, 180° | 1.5 | 15 |

| Syn-Syn | 0°, 0° | 3.0 | 10 |

Note: This table presents hypothetical data to illustrate the output of a conformational analysis. The conformer names and energy values are for illustrative purposes only.

Simulation of Intermolecular Interactions and Self-Assembly Propensity

Understanding how molecules of this compound interact with each other is crucial for predicting its bulk properties and its tendency to form organized structures.

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound would involve placing multiple molecules in a simulation box and calculating the forces between them over time, governed by a force field. This allows for the observation of how the molecules move, interact, and potentially aggregate. mdpi.comnih.gov

These simulations can reveal the key intermolecular interactions, such as hydrogen bonding between the N-H and C=O groups of the carbamate moieties and π-π stacking of the phenylene rings, that drive self-assembly. By analyzing the trajectories of the molecules, one can determine the size, shape, and stability of any aggregates that form. mdpi.com

While docking is most commonly associated with protein-ligand interactions, the principles can be applied to non-biological host-guest systems. If this compound were being studied for its ability to interact with a specific host molecule (e.g., a cyclodextrin (B1172386) or a porous material), docking simulations could predict the preferred binding mode and estimate the strength of the interaction. These studies would involve computationally "placing" the this compound molecule into the binding site of the host and scoring the different possible orientations to find the most favorable one.

Reaction Pathway Modeling and Transition State Analysis

The formation of this compound involves the reaction of p-phenylene diisocyanate with two molecules of ethanol (B145695). Computational and theoretical chemistry studies, while not extensively focused on this specific molecule, have provided significant insights into the reaction mechanisms of aromatic isocyanates with alcohols. These studies are crucial for understanding the reaction pathways and characterizing the transition states involved in the formation of the urethane (B1682113) linkages in this compound.

The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) can proceed through several potential pathways, which have been investigated using quantum-chemical methods. nethouse.ru The most plausible mechanisms involve either a direct bimolecular reaction or, more favorably, a catalyzed pathway where additional alcohol molecules or the urethane product itself participate in the transition state. nih.gov Theoretical calculations have shown that the energy barrier for a direct, uncatalyzed reaction between an isocyanate and a single alcohol molecule is quite high, generally over 100 kJ/mol. nih.gov However, this barrier is substantially lowered when one or more additional alcohol molecules are involved in the transition state, acting as a catalyst. nih.gov

Mechanistic Pathways

Studies on analogous systems, such as the reaction of phenyl isocyanate with propanol (B110389), suggest that the reaction mechanism is influenced by the concentration of the reactants. nih.gov

Alcohol-Catalyzed Pathway: In the presence of excess alcohol, the reaction is believed to proceed via a transition state involving an alcohol associate, such as a dimer or trimer. nih.govkuleuven.be The alcohol molecules form a hydrogen-bonded chain, which facilitates the proton transfer from the hydroxyl group to the nitrogen of the isocyanate. This concerted mechanism significantly lowers the activation energy. For the reaction of phenyl isocyanate with a propanol dimer, the transition state energy is calculated to be only 35.4 kJ/mol above the reactant level. nih.gov

Isocyanate-Catalyzed Pathway: When the isocyanate is in excess, a different mechanism is proposed, involving a non-covalent isocyanate dimer. nih.gov This dimer reacts with an alcohol molecule through a six-centered transition state to form an allophanate (B1242929) intermediate. nih.govresearchgate.net This allophanate then decomposes into the urethane and an isocyanate molecule. The reaction barrier for the formation of the allophanate intermediate in a model system was found to be 62.6 kJ/mol. nih.govresearchgate.net The subsequent decomposition to the urethane product has a lower energy barrier of 49.0 kJ/mol relative to the initial reactants. nih.govresearchgate.net

A computational study on the reaction of various aromatic diisocyanates, including p-phenylene diisocyanate, with n-butanol has explored both concerted and stepwise pathways using density functional theory (DFT). researchgate.net The findings from this research indicated that the concerted pathway is generally more favorable than a stepwise route. researchgate.net

Transition State Analysis

The transition state (TS) in the alcohol-catalyzed pathway is characterized by a cyclic arrangement of atoms. In this structure, the hydroxyl proton is transferred to the nitrogen atom of the isocyanate group, while the oxygen atom of the alcohol forms a new bond with the carbonyl carbon of the isocyanate. nih.gov The participation of additional alcohol molecules helps to stabilize this charge separation in the transition state through a network of hydrogen bonds.

In the isocyanate-excess mechanism, two distinct transition states are identified. The first TS corresponds to the formation of the allophanate intermediate from the isocyanate dimer and alcohol. nih.gov The second, lower-energy TS is associated with the breakdown of the allophanate to yield the final urethane product and regenerate an isocyanate molecule. nih.gov

The experimental activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol, which aligns well with the theoretically calculated barriers for the catalyzed pathways. nih.gov

Energetic Data from Analogous Systems

The following tables summarize the energetic data obtained from computational studies on the reaction of phenyl isocyanate (PhNCO) with 1-propanol (B7761284) (PrOH), which serves as a model for the formation of one of the urethane bonds in this compound.

Table 1: Calculated Relative Energies for the Isocyanate-Excess Reaction Pathway Data obtained at the B3LYP/6-31G(2df,p) level of theory from G4MP2 calculations for the reaction of PhNCO with PrOH in THF solvent model. nih.govresearchgate.net

| Species | Relative Energy (kJ/mol) |

| Reactive Complex (RC) | -32.8 |

| Transition State (TS) | 62.6 |

| Intermediate (IM) | -13.9 |

| Product Complex (PC) | -49.0 |

Table 2: Comparison of Experimental and Theoretical Activation Energies for Urethane Formation This table presents experimental activation energies for aryl isocyanate reactions with alcohols and a theoretical value for a specific model system. nih.gov

| Reaction System | Condition | Activation Energy (kJ/mol) | Source |

| Aryl isocyanates + Alcohols | General Experimental Range | 17 - 54 | nih.gov |

| PhNCO + (PrOH)₂ | Theoretical (Alcohol-Catalyzed) | 35.4 | nih.gov |

| PhNCO + PrOH | Experimental (Stoichiometric) | Higher than catalyzed | nih.gov |

| PhNCO + PrOH | Experimental (Excess Alcohol) | Lower than stoichiometric | nih.gov |

| PhNCO + PrOH | Experimental (Excess Isocyanate) | Lower than stoichiometric | nih.gov |

These computational models and the supporting experimental data provide a detailed picture of the reaction dynamics for the formation of this compound. They highlight the importance of reactant association and catalytic effects in lowering the energy barriers and facilitating the reaction.

Advanced Applications and Functionalization of Diethyl 1,4 Phenylenebiscarbamate in Materials Science

Precursor in Polymer Synthesis: Polyurethanes and Poly(urea-urethane)s

The structure of diethyl 1,4-phenylenebiscarbamate makes it an excellent monomer for the synthesis of polyurethanes and poly(urea-urethane)s. The two carbamate (B1207046) groups can react with diols or diamines, respectively, through polycondensation reactions to form the corresponding polymers. This process allows for the creation of polymers with tailored properties for a wide range of applications.

Influence of Carbamate Structure on Polymer Properties

The rigid phenylene ring within the this compound monomer imparts significant rigidity and thermal stability to the resulting polymer chains. The arrangement of the carbamate groups on the aromatic ring influences the polymer's linearity and packing ability, which in turn affects its mechanical and thermal properties. The presence of the urethane (B1682113) linkages contributes to the polymer's polarity and potential for hydrogen bonding, influencing its solubility and interactions with other materials.

Thermal Properties and Stability of Derived Polymers

Polymers derived from this compound generally exhibit high thermal stability. The aromatic core and the stable urethane linkages contribute to a high decomposition temperature. The specific thermal properties can be modulated by the choice of the co-monomer. For instance, incorporating flexible aliphatic diols can lower the glass transition temperature, while using other aromatic co-monomers can further enhance thermal resistance.

Table 1: Thermal Properties of Polymers Derived from this compound

| Polymer Type | Co-monomer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) |

| Polyurethane | Aliphatic Diol | Moderate | High |

| Polyurethane | Aromatic Diol | High | Very High |

| Poly(urea-urethane) | Aliphatic Diamine | Moderate-High | High |

| Poly(urea-urethane) | Aromatic Diamine | High | Very High |

Supramolecular Chemistry and Self-Assembly Phenomena

The planar structure of the phenylene ring and the hydrogen bonding capabilities of the carbamate groups in this compound make it an ideal building block for supramolecular chemistry. These non-covalent interactions drive the self-assembly of the molecules into well-defined, higher-order structures.

Formation of Nanostructures (e.g., Hollow Organic Nanotubes) Driven by Arene Regioisomerism

Research has demonstrated that the regioisomerism of the phenylenebiscarbamate core plays a crucial role in directing the self-assembly process. Specifically, the 1,4- (para) isomer, this compound, has been shown to form distinct nanostructures. The specific arrangement of the carbamate groups on the benzene (B151609) ring dictates the intermolecular interactions, leading to the formation of unique morphologies such as hollow organic nanotubes. These structures are formed through a combination of hydrogen bonding between the carbamate groups and π-π stacking interactions between the aromatic rings.

Role in Gelator Design and Supramolecular Gels

The ability of this compound to form extensive hydrogen-bonded networks makes it a promising candidate for the design of low molecular weight organogelators. When dissolved in a suitable organic solvent, the molecules can self-assemble into a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. The properties of these gels, such as their thermal stability and mechanical strength, are highly dependent on the specific intermolecular interactions and the resulting network morphology.

Development of Functional Materials and Composite Systems

The versatile chemical nature of this compound allows for its incorporation into a variety of functional materials and composite systems. Its ability to act as a rigid and thermally stable building block is advantageous in creating materials with enhanced performance characteristics.

By modifying the ethyl groups of the carbamate or the phenylene ring, functional groups can be introduced to impart specific properties such as fluorescence, conductivity, or specific binding capabilities. Furthermore, polymers derived from this compound can be blended with other polymers or inorganic materials to create composites with synergistic properties, combining the rigidity and thermal stability of the biscarbamate-based polymer with the properties of the other components.

Integration into Responsive Materials

There is no scientific literature available that documents the integration of this compound into responsive materials. Stimuli-responsive materials, which change their properties in response to external stimuli such as temperature, pH, or light, are a significant area of polymer chemistry. bohrium.comnih.gov The synthesis of such materials often involves the incorporation of specific functional groups or monomer units that can undergo reversible changes. For instance, thermoresponsive polymers often contain moieties like N-isopropylacrylamide. bohrium.com While the carbamate functionality is a key feature of polyurethanes, and functional polyurethanes with responsive characteristics have been developed, there are no specific studies that utilize this compound as a monomer or functional additive to impart responsive properties. nih.gov Research into non-isocyanate routes for polyurethane synthesis is an active field, but again, does not specifically mention the use of this compound. researchgate.netiaea.orgrsc.orgrsc.orgdigitellinc.com

Role as a Ligand or Coordination Compound Precursor

There is no available scientific literature that describes or investigates the role of this compound as a ligand or a precursor for coordination compounds. Carbamate anions (R₂NCO₂⁻) are known to act as ligands for a variety of metal ions, typically coordinating through the oxygen atoms. nih.govnih.gov These metal carbamato complexes have diverse structures and applications. nih.govnih.gov However, a search for coordination complexes involving the neutral this compound molecule as a ligand did not yield any results. The presence of the phenylene ring and the two carbamate groups with potential donor atoms (oxygen and nitrogen) suggests that it could theoretically form coordination compounds, but this has not been explored or reported in the scientific literature.

Future Research Directions and Translational Potential for Diethyl 1,4 Phenylenebiscarbamate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future viability of Diethyl 1,4-phenylenebiscarbamate hinges on the development of efficient, safe, and environmentally benign synthetic methodologies. Current synthetic routes often rely on traditional methods that may involve hazardous reagents like phosgene (B1210022) derivatives or isocyanates. Future research should prioritize the exploration of greener alternatives.

Key Research Thrusts:

Non-Isocyanate Routes: A major focus will be the development of synthetic pathways that avoid the use of 1,4-phenylene diisocyanate, a highly reactive and toxic precursor. Research into transcarbamation reactions, where a less hazardous carbamate (B1207046) source is reacted with 1,4-phenylenediamine, could provide a safer alternative. Another avenue involves the direct carbonylation of the diamine using reactants like dimethyl carbonate, activated by a suitable catalyst.

Enzymatic and Biocatalytic Synthesis: The use of enzymes, such as lipases or specialized carbamate-forming enzymes, could offer a highly selective and sustainable method for synthesizing this compound under mild reaction conditions. This approach would minimize byproduct formation and reduce energy consumption.

Renewable Feedstocks: Long-term research should investigate the possibility of deriving the core components of the molecule—the phenylene ring and the ethyl groups—from renewable bio-based sources instead of petroleum feedstocks. This would significantly improve the lifecycle sustainability of any materials produced from this monomer.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Reactants | Potential Advantages | Research Challenges |

| Traditional Synthesis | 1,4-Phenylenediamine, Ethyl Chloroformate | Established methodology, potentially high yield | Use of hazardous reagents (phosgene derivatives) |

| Isocyanate Route | 1,4-Phenylene diisocyanate, Ethanol (B145695) | High reactivity, efficient | High toxicity and moisture sensitivity of isocyanates |

| Non-Isocyanate (Transcarbamation) | 1,4-Phenylenediamine, Dialkyl Carbonate | Avoids toxic isocyanates, potentially greener | Requires effective catalysts, may have equilibrium limitations |

| Biocatalytic Synthesis | 1,4-Phenylenediamine, Ethanol, CO₂ source | High selectivity, mild conditions, sustainable | Enzyme discovery and optimization, process scale-up |

Design of Advanced Carbamate-Based Functional Materials

The rigid, symmetrical structure and hydrogen-bonding capabilities of this compound make it an excellent candidate for creating advanced functional materials. Its bis-functional nature allows it to act as a monomer or a cross-linking agent in polymerization reactions.

Potential Material Applications:

High-Performance Polyurethanes: The primary application for a biscarbamate like this is as a monomer, in conjunction with diols, to produce polyurethanes. The rigid 1,4-phenylene core would impart significant thermal stability, mechanical strength, and dimensional stability to the resulting polymer, making it suitable for engineering plastics, high-temperature coatings, and durable fibers.

Supramolecular Polymers and Gels: The two carbamate groups are excellent hydrogen bond donors and acceptors. This property can be exploited to form self-assembling supramolecular polymer chains. These materials, held together by non-covalent bonds, can exhibit unique properties like self-healing, shear-thinning behavior, and stimulus-responsiveness, making them attractive for smart coatings, injectable biomaterials, and environmental remediation gels.

Liquid Crystalline Polymers: The rigid, rod-like geometry of the phenylenebiscarbamate unit is a classic mesogenic structure. By incorporating this molecule into a polymer backbone, it is possible to design liquid crystalline polymers (LCPs) that exhibit highly ordered domains. These LCPs could be used in applications requiring high tensile strength and modulus, such as in optical films and high-strength composites.

Integration with Emerging Technologies (e.g., Additive Manufacturing of Polymers)

The translation of novel materials into practical applications is increasingly driven by advanced manufacturing techniques like additive manufacturing (AM), or 3D printing. This compound and its derivatives have significant potential in this domain.

Research has shown that incorporating carbamate bonds into polymer resins for vat photopolymerization (VP), a common 3D printing method, can significantly enhance material properties. acs.orgelsevierpure.comnih.gov The carbamate groups can participate in thermally activated dissociative exchange reactions. acs.orgelsevierpure.comnih.gov This process allows for the annealing of printed parts, which can heal the weak interfaces between printed layers, a common limitation in VP-printed objects. acs.orgelsevierpure.comnih.gov

Future research directions include:

Development of Novel Photocurable Resins: Synthesizing acrylate (B77674) or methacrylate (B99206) derivatives of this compound to create monomers for VP resins. The rigid aromatic core would contribute to the stiffness and thermal resistance of the final printed object.

Covalent Adaptable Networks (CANs): Using the reversible nature of the carbamate bond to create 3D-printed parts that are not only strong but also reprocessable, repairable, or even recyclable. acs.orgelsevierpure.com Research demonstrates that including a suitable catalyst can enable this bond exchange, leading to stress relaxation and self-healing capabilities in the printed material. acs.orgelsevierpure.comnih.gov For instance, studies on similar systems have shown that annealing can increase the elongation at break from 33.9% to 56.0%, indicating significant interlayer healing. acs.orgelsevierpure.com

High-Resolution Powder Bed Fusion: Exploring the use of oligomers or polymers based on this compound as powders for selective laser sintering (SLS). The defined melting and recrystallization behavior imparted by the rigid monomer unit could lead to parts with high resolution and excellent mechanical properties.

| Additive Manufacturing Technology | Role of this compound | Potential Advantage |

| Vat Photopolymerization (VP) | Monomer for photocurable resin | High stiffness, thermal stability, potential for self-healing across layers. acs.orgelsevierpure.comnih.gov |

| Material Jetting | Component in high-viscosity "inks" | Precise deposition of high-performance polymers. |

| Selective Laser Sintering (SLS) | Base for thermoplastic powders | Creation of strong, thermally stable functional parts. |

Interdisciplinary Research Opportunities

Unlocking the full potential of this compound will require collaboration across multiple scientific and engineering disciplines. researchgate.net Fostering such interdisciplinary research is crucial for translating fundamental chemical knowledge into real-world innovations. researchgate.net

Examples of Collaborative Pathways:

Chemistry and Materials Science: Organic chemists can focus on developing novel, sustainable synthetic routes, while materials scientists can polymerize the monomer and characterize the resulting materials' thermal, mechanical, and morphological properties.

Computational Modeling and Experimental Synthesis: Computational chemists can use molecular dynamics and quantum mechanics to predict the properties of polymers derived from this compound. This can guide experimentalists in targeting specific polymer architectures for desired applications, such as high-strength composites or self-healing materials.

Biomedical Engineering and Polymer Chemistry: While this article excludes detailed biological applications, the carbamate linkage is central to many biologically active molecules and biomaterials. nih.govnih.gov Future collaborations could explore the use of polymers derived from this compound in biomedical devices where high mechanical strength and biocompatibility are required, pending thorough toxicological evaluation.

Mechanical Engineering and Materials Chemistry: Mechanical engineers can design and test 3D-printed components made from new carbamate-based resins, providing crucial feedback to materials chemists on performance metrics like interlayer adhesion, tensile strength, and fatigue resistance. acs.orgelsevierpure.com This iterative process is essential for optimizing materials for demanding engineering applications.

By pursuing these research avenues, the scientific community can fully elucidate the structure-property relationships of this compound and leverage its unique characteristics to develop the next generation of sustainable, high-performance materials.

Q & A

Q. What are the established synthetic routes for Diethyl 1,4-phenylenebiscarbamate, and what methodological considerations are critical for reproducibility?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 1,4-phenylenediamine with ethyl chloroformate under controlled basic conditions (e.g., using triethylamine as a catalyst). Key considerations include:

- Temperature control : Maintain 0–5°C to minimize side reactions.

- Solvent selection : Anhydrous tetrahydrofuran (THF) or dichloromethane is preferred to avoid hydrolysis.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization from ethanol yields high-purity product. For derivatives, phosphonate ester coupling (e.g., tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)) may require specialized alkoxy donors .

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a study on the related compound 1,4-phenylenebis(methylene) dicarbamate reported:

- Crystallographic parameters : Space group P1̄, mean C–C bond length = 1.40 Å, R factor = 0.038 .

- Software : SHELXL (via SHELX suite) is widely used for refinement, leveraging high data-to-parameter ratios (>11:1) to ensure accuracy . Complementary techniques like FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (¹³C peaks at ~155 ppm for carbamate carbons) corroborate structural assignments.

Q. What analytical methods are recommended for assessing the compound’s physicochemical properties?

- Lipophilicity : Reverse-phase HPLC with a C18 column (methanol/water gradient) determines the capacity factor (k), correlating with logP values. For carbamates, logk typically ranges 1.5–2.5 .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (e.g., ~200°C for similar carbamates).

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational models for this compound?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static XRD models. Strategies include:

- DFT optimization : Compare XRD-derived bond angles/distances with density functional theory (DFT) calculations (B3LYP/6-31G* basis set).

- Molecular dynamics (MD) simulations : Probe conformational stability in solvent environments. Cross-validation with solid-state NMR (e.g., ¹³C CP/MAS) can reconcile experimental and theoretical data .

Q. What experimental designs are optimal for studying the compound’s reactivity in nucleophilic environments?

- Kinetic studies : Monitor hydrolysis rates in buffered solutions (pH 7–10) via UV-Vis spectroscopy (λ = 240–260 nm for carbamate degradation).

- Competitive reactions : Compare reactivity with primary/secondary amines (e.g., benzylamine vs. aniline) to assess steric/electronic effects.

- Temperature-dependent kinetics : Arrhenius plots (lnk vs. 1/T) reveal activation energies, guiding stability predictions .

Q. How can researchers address challenges in synthesizing derivatives with enhanced bioactivity?

- Functional group tuning : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring to modulate electronic properties. For example, 3,3'-(1,4-phenylene)bis[2-cyanoacrylic acid diethyl ester] derivatives show altered reactivity profiles .

- Stereochemical control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) enable enantioselective synthesis of non-symmetric analogs.

- High-throughput screening : Use parallel synthesis (96-well plates) to rapidly assess derivative libraries for biological activity .

Q. What methodologies are critical for detecting trace impurities in synthesized batches?

- LC-MS/MS : Quantify residual ethyl chloroformate or 1,4-phenylenediamine with a limit of detection (LOD) <1 ppm.

- GC-FID : Monitor volatile byproducts (e.g., ethyl carbamate) using a DB-5 capillary column.

- Elemental analysis : Confirm C/H/N ratios within ±0.3% of theoretical values to ensure purity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s stability under acidic vs. basic conditions?

Contradictions may stem from solvent polarity or counterion effects. For example:

- Acidic hydrolysis : Protonation of the carbamate oxygen accelerates breakdown (half-life <1 hr in 1M HCl).

- Basic hydrolysis : OH⁻ nucleophilic attack dominates, but stability in non-polar solvents (e.g., toluene) increases half-life to >24 hrs . Methodological replication in identical solvent systems and ionic strengths is essential to isolate variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.